molecular formula C96H98N8O15 B8075195 Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1)

Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1)

Cat. No.: B8075195
M. Wt: 1603.8 g/mol
InChI Key: ODEXTERUUYJKMK-YZKWLGBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) is a synthetic peptide derivative. The term “Fmoc” refers to the 9-fluorenylmethoxycarbonyl group, which is commonly used as a protective group in peptide synthesis. Lysine (Lys) is an essential amino acid, and the compound appears to have multiple lysine residues with Fmoc protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) typically involves solid-phase peptide synthesis (SPPS). The process includes:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: (in this case, Fmoc-protected lysine).

    Deprotection steps: to remove the Fmoc group after each coupling.

    Cleavage from the resin: and final deprotection to yield the desired peptide.

Industrial Production Methods

Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the peptide.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DIC.

    Cleavage Reactions: Cleavage from the resin using strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Piperidine: Used for Fmoc deprotection.

    HBTU/DIC: Common coupling reagents.

    TFA: Used for cleavage from the resin.

Major Products Formed

The major product is the desired peptide, Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1), along with by-products from side reactions and incomplete couplings.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides and proteins.

Biology

    Protein Engineering: Studied for its role in protein structure and function.

Medicine

    Drug Development:

Industry

    Biotechnology: Used in the production of synthetic peptides for various applications.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) would depend on its specific application. Generally, peptides can interact with biological targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Fmoc)-Lys(Fmoc): Another Fmoc-protected lysine derivative.

    Fmoc-Lys(Fmoc)-Lys(1): A simpler version with fewer Fmoc groups.

Uniqueness

Fmoc-Lys(Fmoc)-Lys(1)-Unk.Fmoc-Lys(Fmoc)-(1) is unique due to its specific sequence and multiple Fmoc protections, which may confer distinct properties in peptide synthesis and applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-[[(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]-1-[[(2,4-dimethoxyphenyl)-[4-[2-(methylamino)-2-oxoethoxy]phenyl]methyl]amino]-1-oxohexan-2-yl]amino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H98N8O15/c1-97-88(105)59-115-61-47-45-60(46-48-61)89(79-50-49-62(113-2)54-87(79)114-3)104-92(108)85(101-91(107)86(103-96(112)119-58-83-77-40-18-10-32-69(77)70-33-11-19-41-78(70)83)44-22-25-53-100-94(110)117-56-81-73-36-14-6-28-65(73)66-29-7-15-37-74(66)81)43-20-23-51-98-90(106)84(102-95(111)118-57-82-75-38-16-8-30-67(75)68-31-9-17-39-76(68)82)42-21-24-52-99-93(109)116-55-80-71-34-12-4-26-63(71)64-27-5-13-35-72(64)80/h4-19,26-41,45-50,54,80-86,89H,20-25,42-44,51-53,55-59H2,1-3H3,(H,97,105)(H,98,106)(H,99,109)(H,100,110)(H,101,107)(H,102,111)(H,103,112)(H,104,108)/t84-,85-,86-,89?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEXTERUUYJKMK-YZKWLGBJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)NC(=O)C(CCCCNC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)COC1=CC=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)NC(=O)[C@H](CCCCNC(=O)OCC9C1=CC=CC=C1C1=CC=CC=C91)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H98N8O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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